molecular formula C17H13N5 B292850 N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine

N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine

Cat. No.: B292850
M. Wt: 287.32 g/mol
InChI Key: XLCADHFWQMINBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine is an organic compound with the molecular formula C17H13N5. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .

Scientific Research Applications

N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

Uniqueness

N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(20-14-9-5-2-6-10-14)22-17(21-15)18-12-19-22/h1-12,20H

InChI Key

XLCADHFWQMINBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NC4=CC=CC=C4

Origin of Product

United States

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